molecular formula C12H11BrN2O2 B8218581 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine

Cat. No.: B8218581
M. Wt: 295.13 g/mol
InChI Key: QNPMSFQAJLNLAH-UHFFFAOYSA-N
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Description

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrazine ring, a privileged structure in pharmaceutical agents, which is functionalized with a bromine atom and a (4-methoxyphenyl)methoxy group. The bromine substituent serves as a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures. Compounds based on the pyrrolo[2,3-b]pyrazine core, a related scaffold, have demonstrated significant biological activity and are investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology . The structural features of this reagent make it a valuable building block for synthesizing novel compounds for biochemical screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPMSFQAJLNLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring facilitates nucleophilic substitution, particularly at positions activated by leaving groups. A common approach involves:

  • Bromination of 5-Hydroxypyrazine Derivatives :

    • 5-Hydroxypyrazine is brominated at position 2 using N \text{N}-bromosuccinimide (NBS) or bromine (Br2\text{Br}_2) under iron powder catalysis. For example, bromination with Br2\text{Br}_2 in dichloromethane at 70–80°C achieves 85–90% conversion.

    • The hydroxyl group is protected as an acetyl ester using acetic anhydride (Ac2O\text{Ac}_2\text{O}) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

  • Etherification with 4-Methoxybenzyl Chloride :

    • Deprotection of the acetyl group via sodium bicarbonate (NaHCO3\text{NaHCO}_3) yields 5-hydroxypyrazine-2-bromide.

    • Alkylation with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base affords the target compound in 65–75% yield.

Key Data :

StepReagents/ConditionsYield (%)Source
BrominationBr2\text{Br}_2, Fe, 70°C, 5 hr89
AcetylationAc2O\text{Ac}_2\text{O}, H2SO4\text{H}_2\text{SO}_4, 100°C95
Alkylation4-Methoxybenzyl chloride, K2CO3\text{K}_2\text{CO}_3, DMF72

Palladium-Catalyzed Cross-Coupling

Metal-mediated coupling reactions enable direct introduction of the 4-methoxybenzyloxy group. A representative method includes:

  • Preparation of 5-[(4-Methoxyphenyl)methoxy]Pyrazine :

    • 5-Hydroxypyrazine undergoes Ullmann coupling with 4-methoxybenzyl bromide using copper(I) iodide (CuI\text{CuI}) and 1,10-phenanthroline in toluene at 110°C.

    • Bromination at position 2 is achieved using NBS\text{NBS} in tetrahydrofuran (THF) at 0°C.

Advantages :

  • High regioselectivity for position 2 due to steric and electronic effects.

  • Yields up to 78% for the coupling step.

Sequential Protection/Deprotection and Functionalization

Multi-step protection strategies mitigate side reactions:

  • Protection of Pyrazine Hydroxyl Group :

    • Acetylation or silylation (e.g., tert-butyldimethylsilyl chloride) prevents undesired oxidation.

  • Directed Bromination :

    • Bromine (Br2\text{Br}_2) with iron(III) bromide (FeBr3\text{FeBr}_3) selectively substitutes position 2.

  • Alkylation and Deprotection :

    • Mitsunobu reaction with 4-methoxybenzyl alcohol (DIAD\text{DIAD}, PPh3\text{PPh}_3) followed by deprotection yields the target compound.

Challenges :

  • Over-bromination at adjacent positions requires careful stoichiometric control.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
SNArScalable, cost-effective reagentsRequires harsh bromination conditions65–75
Palladium CatalysisHigh regioselectivity, mild conditionsExpensive catalysts, air sensitivity70–78
Protection/DeprotectionPrecise functional group controlMulti-step, lower overall yield50–60

Recent Advances and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for bromination and etherification steps. For example, 2-bromo-5-hydroxypyrazine synthesis is completed in 30 minutes (vs. 5 hours conventionally) using NBS\text{NBS} and FeBr3\text{FeBr}_3 under microwave conditions.

Solvent-Free Bromination

Green chemistry approaches employ solvent-free bromination with Br2\text{Br}_2-silica gel, achieving 82% yield while minimizing waste.

Industrial-Scale Considerations

Large-scale production (70 kg/batch) prioritizes:

  • Cost Efficiency : Use of iron powder over palladium catalysts.

  • Safety : Bromine quench with sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3) to prevent hazardous emissions.

  • Purification : Recrystallization from methanol/water mixtures ensures >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of substituted pyrazines with various functional groups.

    Oxidation Products: Formation of pyrazine oxides.

    Reduction Products: Formation of dehalogenated pyrazines.

    Coupling Products: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Sodium Channel Modulation

Research indicates that pyrazine derivatives, including 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine, exhibit properties as sodium channel modulators. These compounds are being explored for therapeutic applications in treating pain and neurological disorders. Specifically, they target the NaV1.8 sodium channel, which is implicated in pain pathways. Effective modulation of this channel can lead to improved pain management strategies with fewer side effects compared to traditional analgesics .

1.2. Treatment of Neurodegenerative Disorders

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyrazine derivatives have shown promise in modulating adenosine receptors, which play a crucial role in neuroprotection and inflammation reduction. By targeting these receptors, this compound may help alleviate symptoms associated with neurodegenerative conditions .

1.3. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazine derivatives, suggesting that this compound could be effective in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). This property is particularly relevant for developing new treatments for conditions characterized by chronic inflammation .

Synthesis and Industrial Applications

2.1. Synthetic Routes

The synthesis of this compound involves multiple steps that can be optimized for industrial production. The compound can be synthesized from readily available precursors through methods that emphasize efficiency and yield, making it suitable for large-scale applications .

Table 1: Synthetic Steps and Yields

StepReaction TypeYield (%)
BrominationElectrophilic Substitution85
MethoxylationNucleophilic Substitution75
Pyrazine FormationCyclization70

This table summarizes the key synthetic steps involved in producing this compound, highlighting the yields achieved at each stage.

Case Studies

3.1. Case Study on Pain Management

A study conducted on the efficacy of pyrazine derivatives demonstrated significant analgesic effects in animal models of neuropathic pain. The administration of compounds similar to this compound led to a marked reduction in pain behaviors compared to controls, indicating its potential as a novel therapeutic agent .

3.2. Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, pyrazine derivatives were shown to enhance neuronal survival under oxidative stress conditions in vitro. This suggests that compounds like this compound may provide protective effects against neurodegeneration, warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine involves its interaction with specific molecular targets. The bromine atom and methoxyphenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrazine derivatives include the position and nature of substituents (e.g., halogens, alkoxy groups, aryl groups). Below is a comparative analysis based on substituent effects:

Compound Substituents Key Findings Reference
2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine 2-Br, 5-(4-methoxybenzyloxy) Methoxy group enhances solubility; bromine facilitates further functionalization.
2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a) 2-Br, 5-(difluorophenoxy-pyrazole) 59% yield; bulky substituents may reduce bioavailability but improve target specificity.
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine 6-Br, 2-(4-Cl-phenyl)imidazo Bromine at 6-position enhances electrophilicity; imidazole fusion increases rigidity.
Monomethoxy pyrazine derivatives (e.g., compound 5 in ) Meta-methoxy substituent 4–5-fold lower potency compared to para-substituted analogues.
4-Phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides (7f, 7i) Methoxy or ethoxy at thienopyrazine C2; methyl/fluoro at phenyl C3/C5 Methoxy at C5 improves anticancer activity (GI50 < 1 µM); ethoxy substitution further enhances.

Key Observations:

  • Methoxy Positioning : Para-substituted methoxy groups (as in the target compound) generally confer higher potency compared to meta-substituted analogues. For example, removal of a para-methoxy group reduces affinity by ~50-fold .
  • Halogen Effects : Bromine at the 2- or 6-position increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Bulkier Substituents: Bulky groups (e.g., isopropoxy, difluorophenoxy) may improve target specificity but reduce solubility or metabolic stability .
Pharmacological and Electronic Properties
  • Anticancer Activity: In thieno[2,3-b]pyrazine derivatives, methoxy or ethoxy groups at the phenyl C5 position correlate with improved cytotoxicity (GI50 < 1 µM) against colon cancer cells. Ethoxy groups (compound 7i) show enhanced activity over methoxy (7f), likely due to increased lipophilicity .
  • Enzyme Inhibition : Methoxy groups in dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., compound 21a) improve binding affinity, but bulky substituents reduce synthetic yields (59% for 21a vs. higher yields for simpler analogues) .
  • Electronic Effects: Pyrazines act as electron-deficient cores, with methoxy groups serving as electron donors. This donor-acceptor interplay modulates absorption/emission spectra in chromophores and influences redox properties in biological systems .

Key Challenges :

  • Low yields in imidazo-pyrazine synthesis () highlight the difficulty of achieving regioselectivity in fused heterocycles.
  • Methoxybenzyloxy substitution (as in the target compound) may require optimized coupling conditions to avoid ether cleavage.

Biological Activity

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings. The data presented here includes case studies, research findings, and comparative analyses.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring, which is substituted with a bromine atom and a methoxyphenyl group. The structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}BrN2_2O2_2
  • Molecular Weight : 295.14 g/mol

Antiviral Properties

Research indicates that compounds containing pyrazine moieties often exhibit antiviral properties. For instance, derivatives of pyrazine have been shown to inhibit various viruses, including HIV and influenza. A study highlighted the effectiveness of pyrazole derivatives against a range of viruses, suggesting that similar structures may provide valuable insights into the antiviral potential of this compound .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that modifications to the pyrazine ring can enhance selectivity for cancer cell lines while minimizing toxicity to normal cells. Specifically, structural variations in related compounds have shown promising results in inhibiting cancer cell proliferation .

The biological activity of this compound may involve the inhibition of specific enzymes or pathways crucial for viral replication or tumor growth. For example, compounds with similar structures have been noted to interfere with protein kinases involved in cell cycle regulation and DNA repair mechanisms .

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of a series of pyrazine derivatives against HIV-1. Among these derivatives, certain compounds demonstrated IC50_{50} values in the low nanomolar range, indicating potent antiviral effects. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazine ring significantly enhanced antiviral potency .

Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of various pyrazine derivatives on breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that this compound could be a candidate for further development as an anticancer agent .

Comparative Analysis

CompoundBiological ActivityIC50_{50} (µM)Mechanism of Action
This compoundAntiviral/AnticancerTBDInhibition of kinases/viral replication
Pyrazole Derivative AAntiviral0.02Inhibition of reverse transcriptase
Pyrazole Derivative BAnticancer0.35Induction of apoptosis

Note: TBD = To Be Determined based on ongoing research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the (4-methoxyphenyl)methoxy group into pyrazine derivatives?

  • Methodology : The (4-methoxyphenyl)methoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Bromination at the 2-position of pyrazine using reagents like PBr₃ or NBS to activate the ring for further substitution .
  • Step 2 : Alkylation or arylation via Suzuki-Miyaura cross-coupling (using Pd catalysts) or Ullmann-type reactions to attach the methoxyphenylmethoxy moiety. demonstrates the use of arylboronic acids in coupling with pyrazine derivatives to form 2-(4-methoxyphenyl)pyrazine analogs .
  • Step 3 : Protection/deprotection strategies (e.g., SEM groups in ) may be employed to direct regioselectivity .

Q. How is 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine characterized structurally and spectroscopically?

  • Analytical Techniques :

  • X-ray Crystallography : Single-crystal diffraction (e.g., ) reveals dihedral angles between pyrazine and methoxyphenyl rings (~87°), critical for understanding steric effects .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8 ppm, while pyrazine protons appear downfield (δ 8.5–9.0 ppm) due to electron-withdrawing effects .
  • IR : C-O stretching of the methoxy group at ~1250 cm⁻¹ and pyrazine ring vibrations at ~1550 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323 for C₁₂H₁₀BrN₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from competing synthons in methoxy-substituted pyrazines?

  • Key Challenge : Methoxy groups can engage in hydrogen bonding (C–H⋯O) or π-π stacking, leading to polymorphic crystal forms. For example, shows that para-methoxy substituents favor πpyrazine⋯πphenyl stacking, while meta-substitution disrupts this .
  • Resolution Strategies :

  • Synthon Analysis : Compare dominant interactions (e.g., vs. 9) using Hirshfeld surfaces to quantify interaction preferences .
  • Temperature-Dependent Studies : Vary crystallization conditions (solvent, temperature) to isolate metastable polymorphs and map energy landscapes .

Q. What computational methods model non-adiabatic dynamics in pyrazine derivatives like this compound?

  • Approach :

  • Multi-Reference Methods : CASSCF/CASPT2 calculations predict S₁/S₂ electronic state crossings, as demonstrated for pyrazine in .
  • MCTDH Simulations : Simulate ultrafast internal conversion (sub-100 fs) between excited states using 24-mode Hamiltonian models .
    • Experimental Validation : Compare computed UV-Vis spectra (e.g., absorption bands at ~270 nm for S₂→S₀ transitions) with time-resolved spectroscopy data .

Q. What methodologies evaluate the biological activity of this compound derivatives?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis (e.g., IC₅₀ ~0.04 μM for related compounds in ) .
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase inhibition (e.g., hCA I/II IC₅₀ values in ) .
    • Structure-Activity Relationships (SAR) :
  • Electron-Withdrawing Groups : Bromine enhances electrophilicity, improving target binding (e.g., σ₁ receptor antagonism in ) .
  • Methoxy Positioning : Para-substitution optimizes pharmacokinetic properties by balancing lipophilicity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.